molecular formula C18H19F3N4O2S B6011139 2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B6011139
M. Wt: 412.4 g/mol
InChI Key: MTJNSAHLVKZGBM-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a triazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under controlled conditions. For example, a common method includes the reaction of 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine with 4-(trifluoromethyl)benzaldehyde in the presence of a base.

    Introduction of the Ethylsulfanyl Group: This step can be achieved by reacting the intermediate with ethylthiol under nucleophilic substitution conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with 2-(ethylsulfanyl)ethanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazolopyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ethylsulfanyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydro derivatives of the triazolopyrimidine core.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a promising candidate for the treatment of various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The triazolopyrimidine core is known to bind to various enzymes and receptors, modulating their activity. The ethylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
  • 2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(fluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The presence of the trifluoromethyl group in 2-(Ethylsulfanyl)ethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate imparts unique electronic properties, enhancing its stability and reactivity. This makes it distinct from similar compounds and potentially more effective in its applications.

Properties

IUPAC Name

2-ethylsulfanylethyl 5-methyl-7-[4-(trifluoromethyl)phenyl]-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F3N4O2S/c1-3-28-9-8-27-16(26)14-11(2)24-17-22-10-23-25(17)15(14)12-4-6-13(7-5-12)18(19,20)21/h4-7,10,15H,3,8-9H2,1-2H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTJNSAHLVKZGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=C(C=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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